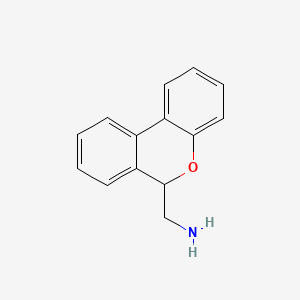
6-Aminomethyl-6H-dibenzo(b,d)pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminomethyl-6H-dibenzo(b,d)pyran is a compound belonging to the class of dibenzo[b,d]pyran-6-ones, which are structurally diverse secondary metabolites. These compounds are known for their broad spectrum of biological activities, including cytotoxic, antioxidant, antifungal, and antimicrobial properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminomethyl-6H-dibenzo(b,d)pyran can be achieved through various synthetic routes. One common method involves a multicomponent domino reaction that includes six steps: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . Another approach involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminomethyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6-Aminomethyl-6H-dibenzo(b,d)pyran has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its cytotoxic and antimicrobial properties are explored for potential use in cancer treatment and infection control.
Industry: The compound’s antioxidant properties are utilized in the development of preservatives and stabilizers for various products.
Mécanisme D'action
The mechanism of action of 6-Aminomethyl-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular membranes, and interfere with DNA replication. These actions contribute to its cytotoxic, antimicrobial, and antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urolithin A: A metabolite of ellagic acid with similar antioxidant and anti-inflammatory properties.
Rhizovagine A: An unusual dibenzo-α-pyrone alkaloid with acetylcholinesterase inhibitory activity.
Cannabinol: A compound with a similar dibenzo[b,d]pyran structure, known for its psychoactive effects.
Uniqueness
6-Aminomethyl-6H-dibenzo(b,d)pyran stands out due to its unique combination of biological activities and its potential for diverse applications in chemistry, biology, medicine, and industry. Its structural features allow for various chemical modifications, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
83360-41-2 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
6H-benzo[c]chromen-6-ylmethanamine |
InChI |
InChI=1S/C14H13NO/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8,14H,9,15H2 |
Clé InChI |
BHRGBYWGRLOFNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(OC3=CC=CC=C23)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



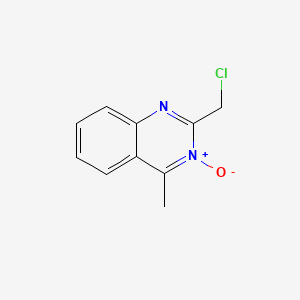
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)

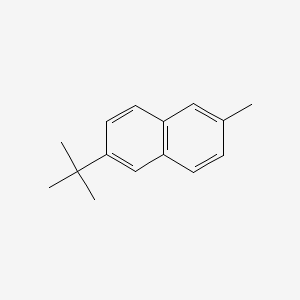
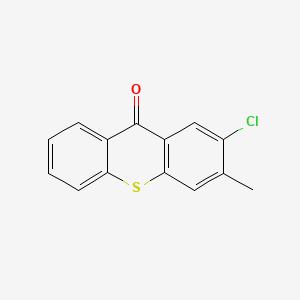


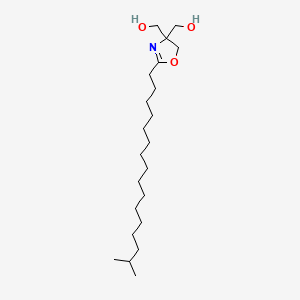
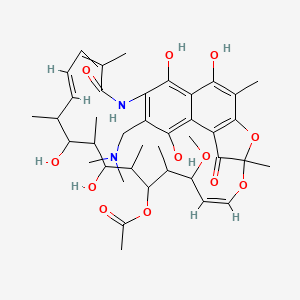

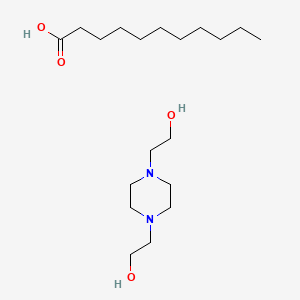

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
